molecular formula C10H13ClN2O B8585776 (2-Morpholino-3-pyridinyl)methylchloride

(2-Morpholino-3-pyridinyl)methylchloride

Cat. No.: B8585776
M. Wt: 212.67 g/mol
InChI Key: LICKCHIVLZBLBZ-UHFFFAOYSA-N
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Description

(2-Morpholino-3-pyridinyl)methylchloride is a pyridine derivative featuring a morpholino substituent at the 2-position and a chloromethyl group at the 3-position. Its molecular formula is C₁₀H₁₃ClN₂O, with a molecular weight of 212.68 g/mol. The morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) confers electron-donating properties, influencing the compound’s reactivity and solubility. The chloromethyl group acts as a reactive site for nucleophilic substitution, making it valuable in organic synthesis and pharmaceutical intermediates .

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

4-[3-(chloromethyl)pyridin-2-yl]morpholine

InChI

InChI=1S/C10H13ClN2O/c11-8-9-2-1-3-12-10(9)13-4-6-14-7-5-13/h1-3H,4-8H2

InChI Key

LICKCHIVLZBLBZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)CCl

Origin of Product

United States

Comparison with Similar Compounds

(2-Morpholino-3-pyridinyl)methanol

  • Molecular Formula : C₁₀H₁₄N₂O₂ (Molecular Weight: 194.23 g/mol) .
  • Key Differences :
    • Functional Group : The hydroxyl (-OH) group in place of chloride reduces electrophilicity, limiting its utility in substitution reactions.
    • Reactivity : Less reactive than the methylchloride derivative due to the absence of a good leaving group (Cl⁻ vs. OH⁻).
    • Physical Properties : Higher melting point (80–83°C) compared to methylchloride, which is likely liquid at room temperature .
  • Applications : Primarily used as a precursor in synthesizing methylchloride derivatives.

2-Bromo-3-methylpyridine

  • Molecular Formula : C₆H₆BrN (Molecular Weight: 172.02 g/mol) .
  • Key Differences: Substituents: Lacks the morpholino group, reducing electron-donating effects and solubility in polar solvents. Reactivity: Bromine is a superior leaving group compared to chloride, enabling faster nucleophilic substitutions under milder conditions. Applications: Widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s reactivity .

Morphine Methylchloride

  • Molecular Formula: C₁₈H₂₂ClNO₃ (Molecular Weight: 343.83 g/mol) .
  • Key Differences: Structure: A complex opioid derivative with a fused ring system, unlike the simpler pyridine backbone of the target compound. Function: Primarily a quaternary ammonium salt with neuromuscular blocking activity, contrasting with the synthetic intermediate role of (2-Morpholino-3-pyridinyl)methylchloride .

Reactivity and Electronic Effects

The morpholino group in this compound donates electrons via resonance, activating the pyridine ring toward electrophilic attack. However, the electron-withdrawing chloromethyl group at the 3-position creates a polarized electronic environment, enhancing the chloride’s susceptibility to nucleophilic displacement. This duality distinguishes it from:

  • Non-morpholino analogs (e.g., 3-(chloromethyl)pyridine): Reduced electron donation results in slower substitution rates.
  • Bromo analogs (e.g., 2-Bromo-3-methylpyridine): Bromide’s superior leaving ability offsets the lack of morpholino-derived activation .

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